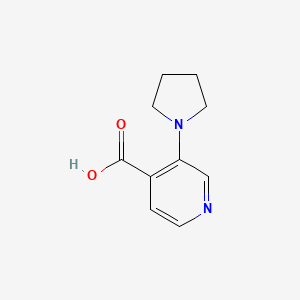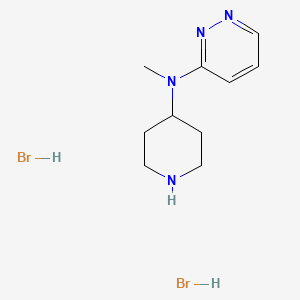
3-(Pyrrolidin-1-yl)isonicotinic acid
Übersicht
Beschreibung
“3-(Pyrrolidin-1-yl)isonicotinic acid” is a compound with the molecular formula C10H12N2O2 . It is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of “3-(Pyrrolidin-1-yl)isonicotinic acid” can be found in various databases such as PubChem . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Pyrrolidin-1-yl)isonicotinic acid” can be found in databases such as PubChem .
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
3-(Pyrrolidin-1-yl)isonicotinic acid: is a compound that features a pyrrolidine ring, which is a versatile scaffold in medicinal chemistry. The pyrrolidine ring is used to synthesize biologically active compounds due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and provide increased three-dimensional coverage . This compound can be used to design new molecules with various biological profiles, aiding in the development of drugs with target selectivity.
Enhancing Pharmacokinetic Properties
The introduction of a pyrrolidine ring, such as in 3-(Pyrrolidin-1-yl)isonicotinic acid , into drug candidates can modify physicochemical parameters, improving ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) results . This can lead to the development of drugs with better bioavailability and reduced side effects.
Structural Diversity in Chemical Synthesis
The saturated nature of the pyrrolidine ring allows for greater structural diversity in chemical synthesis. It can be used in the construction of complex molecules from different cyclic or acyclic precursors or in the functionalization of preformed pyrrolidine rings . This structural diversity is crucial for discovering novel compounds with unique biological activities.
Enantioselective Binding
The stereogenicity of the carbons in the pyrrolidine ring, as found in 3-(Pyrrolidin-1-yl)isonicotinic acid , means that different stereoisomers can lead to different biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which is essential for the development of drugs with high specificity and efficacy .
Role in Central Nervous System Diseases
Compounds with a pyrrolidine ring have been studied for their potential role in treating central nervous system diseases. They can influence the activity of various neurotransmitters and receptors, which may lead to new treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Anticonvulsant Activity
Research has shown that certain pyrrolidine derivatives exhibit significant anticonvulsant activity. This suggests that 3-(Pyrrolidin-1-yl)isonicotinic acid could be a precursor or a model compound for the development of new anticonvulsant drugs, potentially offering alternative treatments for patients with seizure disorders .
Eigenschaften
IUPAC Name |
3-pyrrolidin-1-ylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-3-4-11-7-9(8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWCKDDTUOLQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-yl)isonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine](/img/structure/B1455412.png)
![{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine](/img/structure/B1455413.png)

![1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1455415.png)
amine](/img/structure/B1455417.png)



amine](/img/structure/B1455427.png)


